1-benzyl-4-(propylsulfonyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-benzyl-4-(propylsulfonyl)piperazine-like compounds typically involves nucleophilic substitution reactions, where a benzyl-piperazine precursor is reacted with a sulfonyl chloride derivative. For example, 1-benzhydryl-4-methanesulfonyl-piperazine, a similar compound, was synthesized through the reaction of 1-benzhydryl-piperazine with methyl sulfonyl chloride (Naveen et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography, revealing that the piperazine ring adopts a chair conformation. The geometry around the sulfonyl (S) atom typically shows a distorted tetrahedral configuration, indicative of the structural dynamics of these molecules (Naveen et al., 2007).
properties
IUPAC Name |
1-benzyl-4-propylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-12-19(17,18)16-10-8-15(9-11-16)13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTCTFJXRHENHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(propylsulfonyl)piperazine |
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